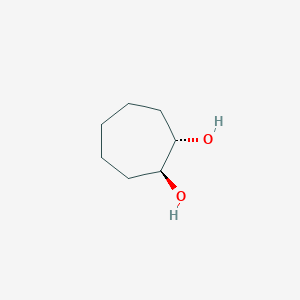

(S,S)-(+)-1,2-Cycloheptanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cycloheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereocontrol for S,s + 1,2 Cycloheptanediol

Enantioselective Approaches to 1,2-Cycloheptanediol (B84173) Stereoisomers

Directly creating the desired stereoisomer from an achiral or racemic starting material is a highly efficient approach to obtaining enantiopure compounds. Methodologies in this category include asymmetric dihydroxylation, stereoselective reductions, and enantioselective epoxide openings.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the syn-dihydroxylation of olefins to produce chiral vicinal diols with high enantioselectivity. iupac.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand to direct the stereochemical outcome of the dihydroxylation. iupac.orgresearchgate.net

The reaction is typically performed using commercially available reagent mixtures known as AD-mix-α and AD-mix-β. wikipedia.orgcore.ac.uk For the synthesis of (S,S)-(+)-1,2-Cycloheptanediol from cycloheptene (B1346976), AD-mix-α is employed. This mixture contains potassium osmate (K₂OsO₂(OH)₄) as the osmium source, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the stoichiometric reoxidant, potassium carbonate (K₂CO₃) as a base, and the chiral ligand (DHQ)₂PHAL, which is a phthalazine (B143731) adduct of dihydroquinine. iupac.orgwikipedia.orgcore.ac.uk The ligand forms a chiral complex with the osmium catalyst, which then preferentially adds to one face of the cycloheptene double bond, leading to the formation of the (S,S)-enantiomer. The reaction proceeds with high yield and excellent enantiomeric excess (ee). researchgate.net

Table 1: Sharpless Asymmetric Dihydroxylation of Cycloheptene

| Substrate | Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| Cycloheptene | AD-mix-α | (DHQ)₂PHAL | (S,S)-1,2-Cycloheptanediol | >95% |

| Cycloheptene | AD-mix-β | (DHQD)₂PHAL | (R,R)-1,2-Cycloheptanediol | >95% |

Another key strategy involves the stereoselective reduction of a prochiral precursor, such as a 1,2-diketone or an α-hydroxy ketone. The reduction of 1,2-cycloheptanedione (B1346603) can be controlled to yield specific stereoisomers of the corresponding diol.

Biocatalytic reductions, in particular, have shown remarkable selectivity. The reduction of cyclic 1,2-diketones using yeast strains like Rhodotorula minuta can afford diastereomeric diols. conicet.gov.ar For acyclic 1,2-diketones, these bioreductions often occur in a stepwise manner. The first reduction is typically highly regioselective and enantioselective, producing an (S)-α-hydroxy ketone with high enantiomeric excess. conicet.gov.ar A subsequent, slower reduction of the remaining ketone group yields the (S,S)-diol. conicet.gov.ar Engineered carbonyl reductases have also been developed through structure-guided directed evolution to achieve high stereoselectivity in the reduction of cyclic diketones. nih.gov The choice of reducing agent and reaction conditions is crucial for controlling the diastereoselectivity of the reduction. bham.ac.ukddugu.ac.in

Table 2: Bioreduction of 1,2-Diketone Precursors

| Precursor | Biocatalyst | Intermediate Product | Final Product | Stereoselectivity |

| 1,2-Cycloheptanedione | Rhodotorula minuta | (S)-2-Hydroxycycloheptanone | (S,S)-1,2-Cycloheptanediol | High ee and de |

| 1,2-Cycloheptanedione | Engineered Carbonyl Reductase | (S)-2-Hydroxycycloheptanone | (S,S)-1,2-Cycloheptanediol | >98% ds |

The enantioselective ring-opening of meso-epoxides provides an effective pathway to chiral trans-1,2-diols. researchgate.netscielo.org.mx This method is complementary to the asymmetric dihydroxylation, which produces cis-diols. mdpi.com The synthesis starts with the epoxidation of cycloheptene to form the achiral meso-cycloheptene oxide.

The key step is the subsequent asymmetric ring-opening, where a nucleophile, in this case water or a hydroxide (B78521) source, attacks one of the two enantiotopic carbon atoms of the epoxide. This reaction is catalyzed by a chiral Lewis acid. units.it Chiral chromium (III)-salen complexes have been identified as highly effective catalysts for the asymmetric ring-opening of cyclic meso-epoxides with nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃). mdpi.com The hydrolytic asymmetric ring opening (ARO) of meso-epoxides provides direct access to enantioenriched trans-vicinal diols. mdpi.com This desymmetrization approach allows for the synthesis of highly functionalized and optically active building blocks. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Routes to Chiral Cycloheptanediols

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for producing chiral compounds, offering high selectivity under mild, environmentally friendly conditions. academie-sciences.frnih.govnih.govpharmasalmanac.com These methods are increasingly applied in the pharmaceutical industry to access complex chiral molecules. nih.gov

A notable biocatalytic approach for obtaining this compound is through the kinetic resolution of racemic (±)-trans-1,2-cycloheptanediol. researchgate.net This process utilizes alcohol dehydrogenases that selectively oxidize one enantiomer, leaving the other untouched. Specifically, recombinant Escherichia coli cells expressing 2,3-butanediol (B46004) dehydrogenase (BDHA) have been used to selectively oxidize the (R,R)-enantiomer of the racemic diol to the corresponding (R)-α-hydroxy ketone. researchgate.net This leaves the desired this compound unreacted and with very high enantiomeric purity (>99% ee) at approximately 50% conversion. researchgate.net This enzymatic method provides a highly efficient route to both enantiopure (S,S)-diol and the valuable (R)-α-hydroxy ketone in a single process. researchgate.net

Table 3: Enzymatic Kinetic Resolution of (±)-trans-1,2-Cycloheptanediol

| Substrate | Biocatalyst | Product 1 (Unreacted) | Product 2 (Oxidized) | Enantiomeric Excess (ee) of Diol |

| (±)-trans-1,2-Cycloheptanediol | E. coli expressing BDHA | (S,S)-1,2-Cycloheptanediol | (R)-2-Hydroxycycloheptanone | >99% |

Desymmetrization of meso-1,2-Cycloheptanediol Precursors

The desymmetrization of achiral meso-compounds is an elegant and atom-economical strategy for generating chiral molecules. nih.govresearchgate.net In this approach, a chiral catalyst differentiates between two identical, enantiotopic functional groups in a meso-substrate, reacting selectively with one of them to induce chirality. nih.gov For the synthesis of derivatives of (S,S)-1,2-Cycloheptanediol, a suitable precursor would be cis-1,2-cycloheptanediol, which is a meso compound.

Catalytic acylative desymmetrization is a specific and widely studied method for the desymmetrization of meso-diols. beilstein-journals.org In this reaction, one of the two enantiotopic hydroxyl groups of a meso-diol is selectively acylated using an acylating agent (e.g., an acid anhydride) in the presence of a chiral catalyst. This results in a chiral monoester with high enantiomeric excess.

Various organocatalysts have been developed for this purpose, including chiral 4-pyrrolidinopyridines and catalysts derived from amino acids like (S)-proline. beilstein-journals.org For instance, chiral 1,2-diamine derivatives have been shown to be excellent organocatalysts for the one-pot desymmetrization of meso-1,2-diols through asymmetric acylation. beilstein-journals.org The success of the reaction relies on the ability of the chiral catalyst to create a diastereomeric transition state that favors the acylation of one specific hydroxyl group over the other.

Table 4: Catalysts for Acylative Desymmetrization of meso-1,2-Diols

| Catalyst Type | Example Catalyst | Acylating Agent | Product Type |

| Chiral Amine | (S)-Proline-derived 1,2-Diamine | Acetic Anhydride | Chiral Monoacetate |

| Chiral N-Oxide | Chiral Pyridine-N-Oxide | Benzoic Anhydride | Chiral Monobenzoate |

Enzymatic Desymmetrization Techniques

Enzymatic desymmetrization has emerged as a powerful strategy for the synthesis of enantiomerically pure compounds from prochiral or meso starting materials. nih.gov This approach leverages the high stereospecificity of enzymes to selectively modify one of two enantiotopic functional groups. nih.gov For the preparation of this compound, the key substrate is the corresponding meso-diol, cis-1,2-cycloheptanediol.

The primary enzymatic method employed is the selective acylation or hydrolysis of diol esters, often catalyzed by lipases or esterases. nih.govbeilstein-journals.org In a typical desymmetrization via acylation, one of the two enantiotopic hydroxyl groups of the meso-diol is selectively esterified. For instance, lipase-catalyzed transesterification can afford a monoacylated product with high enantiomeric excess (ee). nih.gov Conversely, the enantioselective hydrolysis of a racemic diacetate of the diol can yield the desired chiral diol. scispace.com

While enzymatic desymmetrization has been highly effective for five- and six-membered ring systems like cis-cyclopentane-1,2-diol and cis-cyclohexane-1,2-diol, its application to seven-membered rings has presented challenges. beilstein-journals.orgengineering.org.cn Reports indicate that the enzymatic monoacylation of meso-cycloheptane-1,2-diol generally results in lower yields and enantioselectivities compared to its smaller ring counterparts. beilstein-journals.org Nevertheless, the optimization of reaction conditions, choice of enzyme (e.g., from Pseudomonas species or Candida antarctica), and acylating agent remain active areas of research to improve the efficiency of this method for seven-membered ring systems. nih.govscispace.com

Table 1: Comparison of Enzymatic Desymmetrization Approaches

| Method | Enzyme Type | Typical Substrate | Key Advantage | Reported Challenge for Cycloheptanediol |

|---|---|---|---|---|

| Enantioselective Acylation | Lipase | meso-diol | Direct conversion to chiral monoester | Lower enantioselectivity compared to smaller rings beilstein-journals.org |

| Enantioselective Hydrolysis | Esterase, Lipase | Racemic di-ester | High optical purity of resulting diol | Requires preparation of racemic ester precursor |

Novel Photo/Nickel Co-catalysis for Chiral Diol Synthesis

The convergence of photoredox catalysis and transition metal catalysis, known as metallaphotoredox, has provided innovative pathways for bond formation. york.ac.uk A novel photo/nickel co-catalysis strategy has been developed for the modular synthesis of enantioenriched 1,2-diols from abundant bulk chemicals, representing a significant advancement in asymmetric synthesis. mmsl.cz

This methodology facilitates the stereoselective and atom-economical synthesis of optically pure 1,2-diols, which are crucial structural motifs in many pharmaceuticals. mmsl.cz The general mechanism involves a dual catalytic cycle. A photocatalyst, upon excitation by light, initiates a hydrogen atom transfer (HAT) or single-electron transfer (SET) process with a simple starting material like ethylene (B1197577) glycol. york.ac.ukmmsl.cz This generates a radical species that enters a second catalytic cycle mediated by a chiral nickel complex. academicjournals.org

The chiral nickel catalyst captures the radical and subsequently couples it with another reactant, such as an aryl halide. nih.gov The stereochemistry of the final product is controlled by the chiral ligand coordinated to the nickel center. Ligands such as chiral biimidazoline (BiIm) or bis(oxazoline) (BOX) derivatives are instrumental in inducing high enantioselectivity. academicjournals.orgnih.gov A key advantage of this approach is its ability to construct chiral centers with various functional groups under mild conditions, avoiding the use of stoichiometric and often toxic traditional reagents. mmsl.cz For the synthesis of this compound, this strategy could theoretically be adapted, potentially starting from cycloheptene oxide or a related precursor, with the final stereochemical outcome dictated by the choice of the chiral nickel catalyst.

Table 2: Key Components of Photo/Nickel Co-catalysis for Chiral Diols

| Component | Function | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs light to initiate radical formation | 4-CzIPN | academicjournals.org |

| Transition Metal Catalyst | Mediates cross-coupling and controls stereochemistry | NiCl₂ complex with chiral ligand | academicjournals.org |

| Chiral Ligand | Induces enantioselectivity in the product | Biimidazoline (BiIm), Bis(oxazoline) (BOX) | academicjournals.orgnih.gov |

| Radical Precursor | Simple, abundant starting material | Ethylene glycol, Epoxides | mmsl.cznih.gov |

Total Synthesis Strategies Employing this compound as a Chiral Synthon

In the field of total synthesis, the "chiral pool" approach is a highly effective strategy where a readily available, enantiomerically pure natural product is used as a starting material to impart chirality to a complex target molecule. york.ac.uklookchem.com this compound serves as an excellent example of a chiral synthon—a stereochemically defined building block used in the strategic construction of complex natural products. lookchem.comwikipedia.org Its C2-symmetric seven-membered ring provides a unique topographical and stereochemical scaffold for subsequent transformations.

A prominent example of its application is in the asymmetric synthesis of the potent neurotoxin, (–)-anatoxin-a. scispace.com Anatoxin-a, also known as "Very Fast Death Factor" (VFDF), is a bicyclic amine alkaloid that acts as a potent agonist of the nicotinic acetylcholine (B1216132) receptor. academicjournals.orgwikipedia.org Its synthesis is a significant challenge due to its strained 9-azabicyclo[4.2.1]non-2-ene core structure.

In synthetic routes targeting (–)-anatoxin-a, this compound is used as the chiral starting material. The two hydroxyl groups can be chemically differentiated or transformed to introduce other functionalities. The inherent (S,S) configuration of the diol directs the stereochemical outcome of subsequent reactions, ultimately establishing the correct absolute stereochemistry of the final natural product. scispace.com This strategy obviates the need for a late-stage resolution or an asymmetric catalyst to set the key stereocenters, showcasing the power and efficiency of using pre-defined chiral synthons in the synthesis of complex molecules. york.ac.uk

S,s + 1,2 Cycloheptanediol As a Chiral Inducer in Asymmetric Catalysis

Design Principles for (S,S)-(+)-1,2-Cycloheptanediol-Derived Chiral Ligands

The efficacy of a chiral catalyst is intrinsically linked to the design of its ligand. For ligands derived from this compound, specific design principles are crucial for achieving high levels of stereocontrol.

C2-Symmetric Chiral Diols in Ligand Development

The concept of C2 symmetry, where a molecule possesses a twofold rotational axis, is a highly successful strategy in the design of chiral ligands. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. C2-symmetric chiral diols, such as this compound, serve as valuable scaffolds for creating bidentate ligands. The fixed spatial arrangement of the two hydroxyl groups in the cycloheptane (B1346806) ring provides a well-defined chiral environment around a coordinated metal center. This rigid backbone is instrumental in effectively transferring chiral information from the ligand to the substrate during the catalytic cycle. The seven-membered ring of cycloheptanediol offers a distinct conformational flexibility and steric profile compared to more common five- or six-membered ring systems, which can be advantageous in fine-tuning the selectivity of a catalyst.

Structure-Activity Relationships in Ligand Design

The relationship between the structure of a ligand and its catalytic activity is a critical aspect of catalyst development. For ligands derived from this compound, modifications to the diol backbone or the coordinating groups can have a profound impact on both reactivity and enantioselectivity. For instance, the introduction of bulky substituents near the coordinating atoms can enhance steric hindrance, creating a more defined chiral pocket that can better discriminate between the two prochiral faces of a substrate. Furthermore, altering the electronic properties of the coordinating groups can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity. A systematic study of these structure-activity relationships allows for the rational design of more efficient and selective catalysts tailored for specific asymmetric transformations.

Applications in Metal-Catalyzed Asymmetric Transformations

While the principles of C2-symmetry and structure-activity relationships suggest the potential of this compound as a chiral ligand precursor, its practical application in specific metal-catalyzed asymmetric transformations is a key measure of its utility. Based on available scientific literature, the application of ligands specifically derived from this compound in the following key reactions is not extensively documented. The following sections outline the general importance of these reactions and the role that chiral diol-derived ligands typically play, providing a framework for the potential, albeit currently underexplored, applications of this compound.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond with high enantioselectivity. Chiral phosphine (B1218219) ligands are often employed in combination with transition metals like rhodium, ruthenium, and iridium for this purpose. Chiral diols can be converted into chiral diphosphines, diphosphonites, or diphosphites, which then coordinate to the metal center. The C2-symmetric backbone of a ligand derived from this compound could create a well-defined chiral environment, influencing the binding of the prochiral substrate and directing the hydrogenation to one face of the double bond.

Table 1: Hypothetical Application of this compound-Derived Ligands in Asymmetric Hydrogenation This table is illustrative and based on general principles of asymmetric catalysis, as specific data for this compound in this application is not widely available.

| Entry | Substrate | Catalyst (Metal/Ligand) | Enantiomeric Excess (ee %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | Rh(COD)2BF4 / Cycloheptane-derived Diphosphine | Data not available |

| 2 | Itaconic acid | Ru(OAc)2 / Cycloheptane-derived Diphosphonite | Data not available |

Asymmetric Oxidation Processes

Asymmetric oxidation reactions, such as epoxidation and dihydroxylation, are crucial for the introduction of chiral oxygen-containing functional groups. Catalysts for these transformations often involve transition metals like titanium, manganese, or osmium, coordinated to chiral ligands. Chiral diols themselves, or ligands derived from them, can be used to control the stereochemical outcome. For example, in Sharpless asymmetric epoxidation, a titanium-tartrate complex is used. A catalyst system incorporating a ligand derived from this compound could potentially offer a unique steric and electronic environment to direct the delivery of the oxidant to a prochiral olefin.

Table 2: Hypothetical Application of this compound-Derived Ligands in Asymmetric Oxidation This table is illustrative and based on general principles of asymmetric catalysis, as specific data for this compound in this application is not widely available.

| Entry | Substrate | Reaction Type | Catalyst (Metal/Ligand) | Enantiomeric Excess (ee %) |

| 1 | Styrene (B11656) | Epoxidation | Ti(OiPr)4 / Cycloheptane-derived Diol | Data not available |

| 2 | trans-Stilbene | Dihydroxylation | OsO4 / Cycloheptane-derived Diamine | Data not available |

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. Asymmetric versions of these reactions, such as aldol (B89426) reactions, Diels-Alder reactions, and allylic alkylations, are of paramount importance. Chiral ligands play a critical role in controlling the stereochemistry of these transformations. Ligands derived from this compound could be employed to create chiral Lewis acids or transition metal complexes that catalyze these reactions with high enantioselectivity. The specific geometry of the cycloheptane backbone would influence the orientation of the reacting partners in the transition state, thereby dictating the stereochemistry of the product.

Table 3: Hypothetical Application of this compound-Derived Ligands in Asymmetric C-C Bond Formation This table is illustrative and based on general principles of asymmetric catalysis, as specific data for this compound in this application is not widely available.

| Entry | Reaction Type | Substrates | Catalyst (Metal/Ligand) | Enantiomeric Excess (ee %) |

| 1 | Diels-Alder | Cyclopentadiene, Methacrolein | Cu(OTf)2 / Cycloheptane-derived Bis(oxazoline) | Data not available |

| 2 | Aldol Reaction | Benzaldehyde, Silyl Ketene Acetal (B89532) | TiCl4 / Cycloheptane-derived Diol | Data not available |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds (C-N, C-O, C-S, etc.) is a cornerstone of organic synthesis, crucial for the preparation of pharmaceuticals and other biologically active molecules. In asymmetric catalysis, chiral ligands are employed to control the stereoselectivity of these transformations. C₂-symmetric diols, a class to which this compound belongs, are versatile chiral ligands for a variety of metal-catalyzed reactions.

Although specific examples detailing the use of this compound in this context are sparse, related chiral diols have been successfully used. For instance, chiral diol ligands are known to coordinate with transition metals to catalyze reactions such as asymmetric allylic amination and etherification. The diol's hydroxyl groups can form a chelate with the metal ion, creating a rigid and well-defined chiral pocket. This chiral environment dictates the facial selectivity of the nucleophilic attack or the reductive elimination step, thereby inducing asymmetry in the final product. The seven-membered ring of this compound would impart a unique conformational bias and steric environment compared to smaller (e.g., cyclopentanediol) or more rigid (e.g., BINOL) diol ligands, potentially offering different levels of selectivity and reactivity in such transformations.

Role as Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org This approach is a powerful strategy in stoichiometric asymmetric synthesis, valued for its reliability and predictable outcomes. wikipedia.org The auxiliary guides the formation of a new stereocenter, and after the reaction, it is cleaved and can ideally be recovered for reuse. wikipedia.org

This compound, with its C₂-symmetry and defined stereocenters, is a suitable candidate for use as a chiral auxiliary. Typically, a diol auxiliary is reacted with a prochiral substrate containing a carbonyl group (like a ketone or a β-keto ester) to form a chiral acetal or ketal. The bulky and conformationally defined structure of the attached cycloheptanediol moiety then sterically blocks one face of a reactive intermediate (such as an enolate), forcing an incoming electrophile to attack from the less hindered face. This process, known as diastereoselective transformation, results in the formation of a new stereocenter with a specific configuration relative to the auxiliary.

While literature specifically detailing this compound in this role is limited, the analogous (S,S)-1,2-cyclohexanediol has been effectively used as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted amino acids. In this synthesis, the diol is used to form a chiral enol ether from a β-keto ester, which then undergoes highly diastereoselective alkylation.

Intramolecular Asymmetric Induction Mediated by Diol Auxiliaries

Intramolecular reactions present a unique challenge and opportunity for asymmetric synthesis. When a chiral auxiliary is part of the substrate, it can exert powerful control over the stereochemical course of a ring-forming or rearrangement reaction. This is known as intramolecular asymmetric induction.

A diol auxiliary like this compound can be tethered to a molecule and mediate a variety of intramolecular transformations. For example, it could be used to control the stereochemistry of an intramolecular Michael addition, an aldol cyclization, or a haloetherification reaction. By forming a chiral ketal with a carbonyl group in the substrate, the diol auxiliary establishes a rigid conformational preference. This pre-organization of the transition state forces the reacting moieties within the molecule to approach each other in a highly specific orientation, leading to the formation of cyclic products with high diastereoselectivity. The C₂-symmetric nature of the diol ensures that the steric and electronic environment it creates is unambiguous, providing a clear bias for one reaction pathway over the other.

Organocatalytic Applications Involving this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. nih.gov Chiral diols and their derivatives, particularly those with C₂-symmetry, have emerged as a versatile class of organocatalysts. nih.govnih.gov They typically function as chiral Brønsted acids, activating substrates through hydrogen bonding. sigmaaldrich.com

While specific organocatalytic applications of this compound derivatives are not widely reported, the broader family of chiral diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are extensively used. nih.govresearchgate.net These catalysts have proven effective in a range of reactions, including allylborations, hetero-Diels-Alder reactions, and Michael additions. nih.govsigmaaldrich.com

A derivative of this compound, for example, a chiral phosphoric acid (CPA) derived from it, could function as a potent organocatalyst. The general mechanism involves the diol's hydroxyl groups (or the phosphate (B84403) group in a CPA) coordinating with a reagent or substrate, creating a structured, chiral environment that directs the stereochemical outcome of the reaction. For instance, in the asymmetric allylboration of ketones, a chiral diol can reversibly react with an allylboronate reagent to form a more reactive and stereochemically defined boronate ester, which then reacts with the ketone with high enantioselectivity. The seven-membered ring of a cycloheptanediol-derived catalyst would offer a distinct steric and electronic profile compared to established biaryl or tartrate-derived catalysts, potentially leading to novel reactivity or improved selectivity in certain transformations. nih.gov

The table below summarizes representative results for reactions catalyzed by various C₂-symmetric chiral diol organocatalysts, illustrating the types of transformations where derivatives of this compound could potentially be applied.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Diol Organocatalysts This table shows results for established diol catalysts like BINOL and TADDOL to illustrate the potential applications for derivatives of this compound.

| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Allylboration | BINOL derivative | Acetophenone | Allyldiisopropoxyborane | 93 | 99 |

| Hetero-Diels-Alder | TADDOL | Electron-rich diene | Benzaldehyde | High | >98 (as single stereoisomer) |

| Petasis Reaction | VAPOL | Secondary amine | Ethyl glyoxylate | Good | High |

| Michael Addition | BINOL derivative | o-Quinone Methide | Arylboronate | High | High |

Mechanistic Studies and Stereochemical Origins in S,s + 1,2 Cycloheptanediol Mediated Reactions

Elucidation of Reaction Pathways and Transition States

The prevailing mechanistic hypothesis for the catalytic activity of (S,S)-(+)-1,2-cycloheptanediol in reactions such as the asymmetric allylboration of ketones involves the formation of a transient chiral boronate ester. This in situ-generated species then coordinates with the substrate, orchestrating the stereoselective addition of the nucleophile.

The reaction pathway is believed to proceed through a well-organized, chair-like six-membered transition state. In this arrangement, the boron atom of the allylboronate reagent is activated by one of the hydroxyl groups of the diol, while the other hydroxyl group can engage in hydrogen bonding. This dual interaction is thought to be critical for the rigidity of the transition state assembly and, consequently, for the effective transfer of chirality.

Computational studies on analogous chiral diol-catalyzed reactions provide insights into the likely transition state geometries. For instance, in the allylboration of ketones, the ketone substrate coordinates to the Lewis acidic boron center of the diol-boronate complex. The nucleophilic allyl group is then delivered to one of the enantiotopic faces of the ketone. The chair-like transition state minimizes steric interactions and allows for favorable orbital overlap, thus lowering the activation energy for the desired stereochemical pathway.

The structure of the diol is paramount in defining the steric environment of the transition state. The seven-membered ring of this compound adopts a specific conformation that influences the orientation of the substituents on the boronate complex, thereby directing the approach of the substrate.

Understanding Enantioselectivity and Diastereoselectivity Origins

The origins of enantioselectivity and diastereoselectivity in reactions mediated by this compound are rooted in the energetic differentiation of competing diastereomeric transition states. The chiral diol creates a dissymmetric environment around the reactive center, making the approach of the reactants to form one enantiomer (or diastereomer) of the product energetically more favorable than the approach to form the other.

Several factors contribute to this energetic difference:

Steric Repulsion: The bulky cycloheptyl backbone of the diol can create significant steric hindrance, which disfavors certain orientations of the substrate and nucleophile in the transition state. The lowest energy transition state will be the one that minimizes these non-bonded interactions.

Hydrogen Bonding: The presence of a second hydroxyl group in the diol allows for the formation of intramolecular or intermolecular hydrogen bonds. These interactions can lock the conformation of the transition state assembly, further enhancing the facial discrimination of the prochiral substrate.

Electronic Effects: The electronic nature of the substituents on the reactants and the catalyst can also influence the stability of the transition state. Favorable electronic interactions, such as those between the catalyst and the substrate, can stabilize the preferred transition state.

In the context of crotylboration reactions, where diastereoselectivity is also a key consideration, the geometry of the crotylboronate (E or Z) and its interaction with the chiral diol-ketone complex determine whether the syn or anti diastereomer is formed. The Zimmerman-Traxler model is often invoked to rationalize the observed diastereoselectivity, with the chair-like transition state again playing a central role.

The following table presents data from a study on the asymmetric allylboration of various ketones, illustrating the effectiveness of a chiral diol in inducing enantioselectivity. While not exclusively using this compound, this data is representative of the high levels of stereocontrol achievable with this class of catalysts.

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | 1-Phenyl-3-buten-1-ol | 85 | 96 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-buten-1-ol | 92 | 98 |

| 4-Trifluoromethylacetophenone | 1-(4-Trifluoromethylphenyl)-3-buten-1-ol | 78 | 95 |

| 2-Acetonaphthone | 1-(Naphthalen-2-yl)-3-buten-1-ol | 88 | 97 |

| Cyclohexyl methyl ketone | 1-Cyclohexyl-3-buten-1-ol | 75 | 90 |

Kinetic and Thermodynamic Aspects of Asymmetric Induction

The enantioselectivity of a reaction catalyzed by this compound is a consequence of the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomeric products. Under kinetic control, the ratio of the enantiomers is determined by the Curtin-Hammett principle, where the product distribution reflects the relative energies of the diastereomeric transition states, not the ground-state conformer populations of the catalyst-substrate complex.

For a reaction to be highly enantioselective, the energy difference between the two competing transition states (one leading to the major enantiomer and the other to the minor enantiomer) must be sufficiently large. A ΔΔG‡ of approximately 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%.

The role of temperature can be significant. Lowering the reaction temperature often leads to higher enantioselectivity, as the entropic contribution to the free energy of activation becomes less significant, and the small differences in enthalpy between the diastereomeric transition states have a more pronounced effect on the reaction rate.

Thermodynamic control is less common in these types of asymmetric transformations, as the reactions are often designed to be irreversible. However, if the reaction is reversible, the product ratio will be determined by the relative thermodynamic stabilities of the final products. In such cases, the chiral catalyst may still influence the rate at which equilibrium is reached, but it will not affect the final product distribution.

Kinetic studies of related chiral diol-catalyzed reactions can provide valuable information about the reaction order and the nature of the catalyst's involvement in the rate-determining step. Such studies, often in conjunction with computational modeling, are essential for a complete understanding of the kinetic and thermodynamic landscape of the reaction and for the further development of more efficient and selective catalytic systems based on this compound.

Computational Chemistry and Theoretical Investigations of S,s + 1,2 Cycloheptanediol

Density Functional Theory (DFT) Studies on Conformational Analysis and Reactivity

Theoretical investigations on similar molecules, such as chiral 1,2-diols, have demonstrated that DFT can effectively model these non-covalent interactions. For instance, studies on other cyclic diols have shown that the gauche conformation of the diol moiety is often preferred due to the stabilizing effect of intramolecular hydrogen bonding.

Furthermore, DFT can be employed to calculate various reactivity descriptors that provide insight into the chemical behavior of (S,S)-(+)-1,2-Cycloheptanediol. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculated parameters would be instrumental in predicting how this compound might interact with other reagents and participate in chemical reactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and would require specific DFT calculations to be confirmed.)

| Descriptor | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 2.0 |

| Energy Gap | ΔE | 8.5 |

| Ionization Potential | IP | 6.5 |

| Electron Affinity | EA | -2.0 |

| Chemical Hardness | η | 4.25 |

| Electronic Chemical Potential | μ | -2.25 |

| Electrophilicity Index | ω | 0.59 |

Molecular Modeling and Docking Studies for Ligand-Substrate Interactions

While specific molecular docking studies involving this compound as a ligand are not documented in published research, this computational technique is a powerful method to explore its potential interactions with biological macromolecules or other substrates.

Molecular docking simulations would predict the preferred binding orientation and affinity of this compound within the active site of a receptor, such as an enzyme. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy.

Key interactions that would be analyzed in such a study include:

Hydrogen Bonding: The two hydroxyl groups of the diol are excellent hydrogen bond donors and acceptors, and are expected to form crucial interactions with polar residues in a binding site.

Hydrophobic Interactions: The seven-membered carbon ring provides a nonpolar surface that can engage in van der Waals interactions with hydrophobic residues.

These studies are fundamental in rational drug design and in understanding the mechanisms of chiral recognition at a molecular level. The results of docking simulations are often presented with a docking score, which is an estimate of the binding free energy, and a visualization of the predicted binding pose.

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. For this compound, theoretical calculations could provide valuable insights into its vibrational and chiroptical spectra.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities for the most stable conformers, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the presence of specific conformers and to aid in the assignment of experimental vibrational bands to specific molecular motions. The characteristic O-H stretching and bending vibrations, as well as the C-O stretching and various cycloheptane (B1346806) ring modes, would be of particular interest.

Chiroptical Spectroscopy: A key area where computational chemistry is indispensable for chiral molecules is the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). These techniques are sensitive to the absolute configuration of a molecule. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. Similarly, VCD spectra, which measure the differential absorption of circularly polarized infrared radiation, can be calculated. The comparison of experimental and calculated chiroptical spectra is a powerful method for the unambiguous determination of the absolute stereochemistry of chiral molecules.

Chiral Recognition Mechanisms: Theoretical studies are also crucial for elucidating the mechanisms of chiral recognition. While specific studies on this compound are lacking, computational approaches can be used to model its interaction with a chiral selector, such as a chiral stationary phase used in chromatography. By calculating the interaction energies of the diastereomeric complexes formed between the (S,S) enantiomer and a chiral selector, versus the (R,R) enantiomer and the same selector, the basis for chiral discrimination can be understood. These models often reveal that a combination of hydrogen bonding, steric repulsion, and other non-covalent interactions, arranged in a specific three-dimensional orientation, is responsible for the differential binding affinities that enable chiral separation.

Derivatization and Functionalization of S,s + 1,2 Cycloheptanediol for Advanced Applications

Synthesis of Chiral (S,S)-(+)-1,2-Cycloheptanediol Derivatives for Polymerization

The incorporation of this compound into polymer backbones imparts chirality, leading to materials with unique optical and stereochemical properties. One notable application is its use as a chiral template in cyclocopolymerization.

In a study by Kakuchi et al. (2001), (1S,2S)-1,2-cycloheptanediol was utilized as a chiral template in the cyclocopolymerization of its bis(4-vinylbenzoate) derivative with styrene (B11656) wikipedia.org. The process involves the synthesis of a divinyl monomer where the two vinylbenzoyl groups are attached to the hydroxyl groups of the cycloheptanediol. This chiral monomer is then copolymerized with an achiral comonomer like styrene.

The key finding of this research was that the chirality of the 1,2-cycloheptanediol (B84173) template influenced the stereochemistry of the resulting polymer. After the polymerization, the chiral template was removed by hydrolysis, yielding an optically active polymer. The efficiency of this chirality induction was found to be dependent on the ring size of the cycloalkanediol template, with cycloheptanediol showing good efficiency wikipedia.org. This method demonstrates a powerful strategy for creating chiral polymers with controlled stereostructures, which are of interest for applications in chiral separation and asymmetric catalysis.

Table 1: Cyclocopolymerization of Bis(4-vinylbenzoate) Derived from (1S,2S)-1,2-Cycloalkanediols with Styrene wikipedia.org

| Chiral Template | Resulting Polymer after Template Removal | Optical Rotation ([α]435) |

| (1S,2S)-1,2-Cyclopentanediol | Polymer 3a | Little to no optical activity |

| (1S,2S)-1,2-Cyclohexanediol | Polymer 3b | -2.2° |

| (1S,2S)-1,2-Cycloheptanediol | Polymer 3c | -17.9° |

| (1S,2S)-1,2-Cyclooctanediol | Polymer 3d | -17.9° |

Application in Chiral Recognition and Analytical Techniques

While direct applications of this compound itself in chiral recognition are not extensively documented in readily available literature, its structural motif is relevant to the broader field of chiral selectors. Chiral diols, in general, are utilized as precursors for the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy.

The principle behind these applications lies in the formation of transient diastereomeric complexes between the chiral selector (derived from the diol) and the enantiomers of an analyte. The differing stabilities of these complexes lead to separable signals, allowing for the quantification of enantiomeric excess.

For instance, chiral diols can be derivatized to create selectors with specific interaction sites, such as π-basic or π-acidic aromatic rings, and hydrogen bond donors or acceptors. These sites are crucial for establishing the three-point interaction model necessary for effective chiral recognition. While specific examples detailing the performance of this compound-derived CSPs are not prevalent, the underlying principles of chiral recognition suggest its potential in this area.

Advanced Material Design Featuring Cycloheptanediol Frameworks

The incorporation of the this compound framework into more complex molecular architectures can lead to the development of advanced materials with unique properties, such as liquid crystals and metal-organic frameworks (MOFs).

Liquid Crystals: Chiral molecules are often used to induce helical twisting in nematic liquid crystal phases, leading to the formation of cholesteric (chiral nematic) phases. The introduction of a chiral moiety like this compound into a mesogenic (liquid crystal-forming) molecule could impart the necessary chirality to induce such helical structures. The seven-membered ring of cycloheptanediol offers a distinct conformational flexibility compared to smaller or more rigid cyclic systems, which could influence the pitch of the resulting chiral nematic phase.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of chiral organic linkers is a key strategy for creating chiral MOFs. This compound can be functionalized with coordinating groups, such as carboxylates or pyridyls, to serve as a chiral building block for MOF synthesis. The resulting chiral MOFs would possess enantiopure pores and channels, making them promising candidates for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The specific geometry and conformational properties of the cycloheptane (B1346806) ring would play a crucial role in determining the topology and pore environment of the final MOF structure.

While concrete examples of advanced materials explicitly featuring the this compound framework are not widely reported, the principles of materials design strongly suggest its potential as a valuable chiral component in the creation of novel functional materials.

Conclusion and Future Perspectives in S,s + 1,2 Cycloheptanediol Research

Current Challenges and Limitations in Synthesis and Application

Despite its potential, the broader application of (S,S)-(+)-1,2-Cycloheptanediol faces several challenges. In terms of synthesis, the reliance on the Sharpless asymmetric dihydroxylation, while effective, involves the use of osmium tetroxide, which is both expensive and highly toxic. This can be a significant hurdle for large-scale synthesis. While biocatalytic methods are promising, they may require specialized equipment and expertise, and optimization for industrial-scale production can be time-consuming.

A significant limitation in its application arises from the conformational flexibility of the seven-membered cycloheptane (B1346806) ring. chemistryviews.org Compared to the more rigid five- and six-membered rings of cyclopentanediol and cyclohexanediol, the cycloheptane ring has a larger number of low-energy conformations. mdpi.com This flexibility can translate to ligands that are less pre-organized for binding to a metal center, potentially leading to lower enantioselectivities in catalytic reactions as multiple competing diastereomeric transition states may be closely spaced in energy.

Emerging Trends and Interdisciplinary Research Directions

To address the synthetic challenges, research is increasingly moving towards more sustainable and efficient methods. The continued development of whole-cell biocatalysts and the engineering of novel enzymes with enhanced stability and substrate specificity are key trends. doi.org These approaches avoid the use of toxic heavy metals and can offer high selectivity under mild conditions.

An important interdisciplinary direction is the synergy between experimental synthesis and computational chemistry. nih.gov Computational modeling, using techniques such as Density Functional Theory (DFT), allows for the in silico design of ligands and catalysts. By modeling the transition states of potential catalytic cycles, researchers can predict which ligand architectures are most likely to provide high enantioselectivity. This can help to rationalize experimental outcomes and guide the development of new catalysts with improved performance, potentially by designing ligands that can better control the conformational flexibility of the cycloheptane backbone.

Potential for Novel Catalyst and Ligand Development

The C₂-symmetric framework of this compound remains a valuable platform for the development of new chiral ligands. There is significant potential in creating bidentate and polydentate ligands where the cycloheptane backbone's steric properties can be harnessed to create unique chiral pockets around a metal center. By strategically modifying the diol with different coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes), the electronic and steric properties of the resulting ligands can be fine-tuned. The goal is to develop catalysts that are not only highly enantioselective but also exhibit novel reactivity, potentially enabling transformations that are challenging with existing catalysts. The exploration of ligands that can form well-defined, rigid chelate rings with metals, thereby overcoming the inherent flexibility of the seven-membered ring, is a particularly promising avenue for future research.

Q & A

Q. What are the optimal synthetic routes for (S,S)-(+)-1,2-Cycloheptanediol with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure diols like this compound often involves asymmetric catalysis or enzymatic resolution. For example:

- Sharpless Dihydroxylation : Use chiral ligands (e.g., (DHQD)₂PHAL) with OsO₄ to achieve stereoselective dihydroxylation of cycloheptene derivatives. Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC .

- Biocatalytic Methods : Employ microbial cells (e.g., Lactobacillus spp.) for kinetic resolution of racemic mixtures. Optimize pH (6.5–7.5) and temperature (30–37°C) to enhance ee (>95%) .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100K).

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT at B3LYP/6-31G* level) to confirm the (S,S) configuration .

- Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze via ¹H-NMR (Δδ > 0.1 ppm confirms stereochemistry) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or heating.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid exposure to light .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Statistical Analysis : Apply multivariate regression to identify outliers in NMR shifts caused by solvent effects or impurities.

- DFT Refinement : Re-optimize computational models (e.g., B3LYP-D3/def2-TZVP) with explicit solvent molecules (e.g., DMSO) to align with experimental ¹³C-NMR data .

- Replication : Repeat experiments under controlled conditions (e.g., degassed solvents) to rule out oxidation artifacts .

Q. What role do solvent polarity and proticity play in the stability of this compound during reactions?

Methodological Answer:

- Kinetic Studies : Measure degradation rates in solvents (e.g., DMSO, THF, ethanol) via HPLC. Polar aprotic solvents (e.g., DMF) stabilize hydrogen-bonded intermediates, reducing racemization.

- Activation Energy Calculation : Use Arrhenius plots (ln(k) vs. 1/T) to determine solvent-dependent activation barriers. For example, ΔG‡ in ethanol = 85 kJ/mol vs. 92 kJ/mol in hexane .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Set grid parameters to cover the active site (center_x = 12.5, center_y = 15.3).

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 forcefield to assess binding stability (RMSD < 2.0 Å indicates stable interactions) .

Q. What advanced techniques quantify trace impurities in this compound batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.